5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13566389
InChI: InChI=1S/C10H15N3/c11-9-4-8(12-13-9)7-5-10(6-7)2-1-3-10/h4,7H,1-3,5-6H2,(H3,11,12,13)
SMILES: C1CC2(C1)CC(C2)C3=CC(=NN3)N
Molecular Formula: C10H15N3
Molecular Weight: 177.25 g/mol

5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC13566389

Molecular Formula: C10H15N3

Molecular Weight: 177.25 g/mol

* For research use only. Not for human or veterinary use.

5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine -

Specification

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
IUPAC Name 5-spiro[3.3]heptan-2-yl-1H-pyrazol-3-amine
Standard InChI InChI=1S/C10H15N3/c11-9-4-8(12-13-9)7-5-10(6-7)2-1-3-10/h4,7H,1-3,5-6H2,(H3,11,12,13)
Standard InChI Key TWAAXCLILWMBPI-UHFFFAOYSA-N
SMILES C1CC2(C1)CC(C2)C3=CC(=NN3)N
Canonical SMILES C1CC2(C1)CC(C2)C3=CC(=NN3)N

Introduction

Chemical Structure and Properties

The compound consists of a pyrazole ring (1H-pyrazol-3-amine) fused to a spiro[3.3]heptane system. The spiro junction creates a rigid bicyclic framework, influencing its conformational stability and binding interactions. Key properties include:

PropertyValueSource
Molecular FormulaC₁₀H₁₅N₃
Molecular Weight177.25 g/mol
SMILESNC1=NNC(C2CC3(CCC3)C2)=C1
Purity≥96% (supplier specifications)

The spiro[3.3]heptane moiety is synthesized via cyclization reactions, as demonstrated in patents describing spirocyclic intermediates for liquid crystals and kinase inhibitors .

Synthesis and Derivatives

Synthetic routes to 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine often begin with functionalized spiro[3.3]heptane precursors. For example:

  • Spiro[3.3]heptan-2-amine (CAS 1255099-41-2) is reacted with pyrazole-building blocks under nucleophilic conditions .

  • Patent EP 4,076,662 B1 discloses methods for synthesizing pyrazole derivatives with spiro systems, emphasizing their utility in covalent KRAS G12C inhibitors .

Derivatives include:

  • Hydrochloride salts (e.g., spiro[3.3]heptan-2-amine HCl, CAS 1416439-08-1) for enhanced solubility .

  • Bicyclic amides in ROCK inhibitors, as seen in EP 3,652,168 B1 .

Pharmacological Relevance

KRAS G12C Inhibition

KRAS G12C mutations are prevalent in cancers such as non-small cell lung cancer. The compound’s pyrazole-spiro architecture aligns with irreversible inhibitors described in EP 4,076,662 B1, which covalently target cysteine residues in KRAS G12C mutants, locking them in inactive states .

ROCK Inhibition

ROCK kinases regulate cell motility and are therapeutic targets in cardiovascular diseases. WO 2017/207,387 A1 highlights spiro-azetidine derivatives (structurally analogous to this compound) as menin-MLL interaction inhibitors, suggesting potential applications in leukemia .

SupplierCatalog NumberPurityStorage
Suzhou ARTK Medchem Co.N/A58%Room temperature
BLD PharmP000910996Unspecified-20°C, inert atmosphere
AmbeedP000425396≥96%Dry, sealed

Safety Notes:

  • Hazard statements include H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .

  • Precautionary measures recommend using personal protective equipment and avoiding inhalation .

Future Directions

While current data emphasize synthetic utility, further studies are needed to explore:

  • In vivo efficacy in KRAS- or ROCK-driven disease models.

  • Structure-activity relationships to optimize binding affinity.

  • Toxicological profiles for preclinical development.

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